![molecular formula C13H14N4O B3167482 1,3-Bis(4-methylpyridin-2-yl)urea CAS No. 92023-86-4](/img/structure/B3167482.png)
1,3-Bis(4-methylpyridin-2-yl)urea
Overview
Description
1,3-Bis(4-methylpyridin-2-yl)urea, also known as BMU, is an organic compound with the molecular formula C13H14N4O . It has shown great potential in various scientific disciplines due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of 1,3-Bis(4-methylpyridin-2-yl)urea is represented by the InChI code1S/C13H14N4O/c1-9-3-5-14-11(7-9)16-13(18)17-12-8-10(2)4-6-15-12/h3-8H,1-2H3,(H2,14,15,16,17,18)
. The compound has a molecular weight of 242.28 . Physical And Chemical Properties Analysis
1,3-Bis(4-methylpyridin-2-yl)urea is a white to yellow solid at room temperature . The compound’s unique physical and chemical properties have made it a subject of interest in various scientific disciplines.Scientific Research Applications
- Application : 1,3-Bis(4-methylpyridin-2-yl)urea may exhibit anti-inflammatory effects by modulating AA pathway mediators. Researchers have explored its potential as an anti-inflammatory agent .
- Application : 1,3-Bis(4-methylpyridin-2-yl)urea can accelerate the primary amine-initiated ring-opening polymerization of N-substituted cyclic amino acids (NNCAs). It activates the NNCA carbonyl via hydrogen bonding interactions, facilitating polypeptoid synthesis .
Anti-Inflammatory Properties
Polymerization Catalyst
Safety and Hazards
The safety information available indicates that 1,3-Bis(4-methylpyridin-2-yl)urea may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
1,3-bis(4-methylpyridin-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-3-5-14-11(7-9)16-13(18)17-12-8-10(2)4-6-15-12/h3-8H,1-2H3,(H2,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWGYNUFWIWEIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2=NC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-methylpyridin-2-yl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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